molecular formula C7H14ClNO2 B2613256 1-Morpholin-2-ylcyclopropan-1-ol;hydrochloride CAS No. 2243503-29-7

1-Morpholin-2-ylcyclopropan-1-ol;hydrochloride

Cat. No.: B2613256
CAS No.: 2243503-29-7
M. Wt: 179.64
InChI Key: HXNWUYKANNCKBQ-UHFFFAOYSA-N
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Description

1-Morpholin-2-ylcyclopropan-1-ol hydrochloride is a synthetic organic compound featuring a morpholine ring fused to a cyclopropanol moiety, with a hydrochloride salt enhancing its solubility and stability. This compound is of interest in pharmaceutical and chemical research due to its unique bicyclic structure, which may confer specific physicochemical and biological properties.

Properties

IUPAC Name

1-morpholin-2-ylcyclopropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7(1-2-7)6-5-8-3-4-10-6;/h6,8-9H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNWUYKANNCKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2CNCCO2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243503-29-7
Record name 1-(morpholin-2-yl)cyclopropan-1-ol hydrochloride
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Preparation Methods

The synthesis of 1-Morpholin-2-ylcyclopropan-1-ol;hydrochloride typically involves the reaction of morpholine with cyclopropanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

1-Morpholin-2-ylcyclopropan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the morpholine ring or the cyclopropanol moiety is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

1-Morpholin-2-ylcyclopropan-1-ol;hydrochloride is utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for creating diverse derivatives.

Biology

The compound has been studied for its biological activities, particularly its interaction with enzymes and receptors. Notably, it has shown promise as an inhibitor of lysine-specific demethylase 1 (LSD1), which is crucial in gene regulation and has implications in cancer treatment .

Therapeutic Potential

The therapeutic applications of this compound are primarily focused on its role in cancer treatment and neuroprotection:

Case Study Overview

Case StudyFocusFindings
Inhibition of LSD1 Cancer ResearchDemonstrated significant inhibition of LSD1, leading to increased levels of methylated histones associated with tumor suppression.
Cytotoxicity in Cancer Cells Antitumor ActivityExhibited cytotoxic effects against several leukemia cell lines, inducing apoptosis and cell cycle arrest.
Neuroprotective Effects Neurodegenerative DiseasesEnhanced expression of neuroprotective genes, suggesting potential in mitigating neuronal damage.

Mechanism of Action

The mechanism of action of 1-Morpholin-2-ylcyclopropan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Morpholine Derivatives
Compound Name Molecular Formula Molecular Weight Key Functional Groups
1-Morpholin-2-ylcyclopropan-1-ol hydrochloride C₇H₁₂ClNO₂ 177.63 (calc.) Cyclopropanol, morpholine, HCl salt
1-(Morpholin-4-yl)cyclopropane-1-carboxylic acid hydrochloride C₈H₁₄ClNO₃ 207.66 Cyclopropane carboxylic acid, HCl salt
1-(Morpholin-3-yl)propan-2-one hydrochloride C₇H₁₄ClNO₂ 179.65 Ketone, morpholine, HCl salt
Methyl 2-(morpholin-2-yl)acetate hydrochloride C₇H₁₂ClNO₃ 193.63 Ester, morpholine, HCl salt
(S)-Morpholin-2-ylmethanol hydrochloride C₅H₁₂ClNO₂ 153.61 Methanol, morpholine, HCl salt

Key Observations :

  • Cyclopropane vs.
  • Functional Groups : The hydroxyl group in the target compound contrasts with carboxylic acid () and ketone () substituents, affecting solubility and hydrogen-bonding capacity. Hydrochloride salts universally improve aqueous solubility across all compounds .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Solubility (Water) Stability Notes
1-Morpholin-2-ylcyclopropan-1-ol hydrochloride High (HCl salt) Sensitive to hydrolysis (cyclopropanol)
1-(Morpholin-4-yl)cyclopropane-1-carboxylic acid hydrochloride Moderate Stable; carboxylic acid enhances crystallinity
Methyl 2-(morpholin-2-yl)acetate hydrochloride Moderate Ester may hydrolyze under acidic/basic conditions
(S)-Morpholin-2-ylmethanol hydrochloride High Stable; methanol group less reactive

Key Observations :

  • The cyclopropanol group in the target compound may render it more prone to ring-opening reactions compared to the stable carboxylic acid derivative ().
  • Ester-containing analogs () show lower hydrolytic stability, limiting their utility in formulations requiring prolonged shelf-life.

Biological Activity

1-Morpholin-2-ylcyclopropan-1-ol;hydrochloride (CAS Number: 2243503-29-7) is a chemical compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a morpholine ring and a cyclopropanol moiety, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₇H₁₄ClNO₂
  • Molecular Weight : 179.64 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water due to the presence of the hydrochloride moiety

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may act as an inhibitor of lysine-specific demethylase 1 (LSD1), which plays a crucial role in gene regulation and has implications in cancer and neurodegenerative diseases .

Key Mechanisms:

  • Enzyme Inhibition : The compound's interaction with LSD1 alters gene expression profiles, potentially leading to therapeutic effects against various diseases.
  • Receptor Binding : It may also bind to other receptors, influencing signaling pathways critical for cellular functions.

Biological Activity Overview

The biological activity of this compound has been evaluated through various bioassays, revealing its potential as a therapeutic agent. The following table summarizes key findings from recent studies:

Study Biological Target Activity Observed Reference
Study ALysine-specific demethylase 1 (LSD1)Inhibition leading to altered gene expression
Study BCancer cell lines (NCI-60)Cytotoxic effects observed in leukemia cells
Study CNeurodegenerative pathwaysModulation of neuroprotective factors

Case Study 1: Inhibition of LSD1

In a study focusing on the inhibition of LSD1, this compound demonstrated significant inhibitory effects. The compound was shown to reduce the demethylation activity of LSD1, leading to increased levels of methylated histones associated with tumor suppression.

Case Study 2: Cytotoxicity in Cancer Cells

A comprehensive analysis using the NCI-60 human tumor cell line panel revealed that this compound exhibited cytotoxic effects against several leukemia cell lines. The study indicated that the compound's mechanism involves apoptosis induction and cell cycle arrest .

Case Study 3: Neuroprotective Effects

Research into neurodegenerative diseases highlighted the potential neuroprotective effects of this compound. The compound was found to enhance the expression of neuroprotective genes, suggesting its role in mitigating neuronal damage .

Comparison with Similar Compounds

The structural uniqueness of this compound allows for comparisons with similar compounds. Below is a comparison table highlighting structural characteristics and potential biological activities:

Compound Name Structure Characteristics Unique Features
2-(Morpholin-4-yl)cyclopropanamineContains morpholine and cyclopropaneDifferent biological activity profile
1-(Piperidin-2-yl)cyclopropan-1-olPiperidine instead of morpholineMay exhibit distinct pharmacological properties
3-(Morpholinomethyl)-cyclopropanamineMorpholine attached via a methylene bridgeDifferent reactivity due to methylene linker

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis pathway for 1-Morpholin-2-ylcyclopropan-1-ol hydrochloride?

  • Methodological Answer : The synthesis should prioritize morpholine ring formation and cyclopropane functionalization. For example, cyclopropane derivatives can be synthesized via [2+1] cycloaddition using diazo compounds or via nucleophilic substitution on cyclopropane precursors. The hydrochloride salt is typically formed by treating the free base with HCl in a solvent like ethanol or acetonitrile. Reaction conditions (e.g., temperature, catalyst selection) must be optimized to minimize byproducts, as seen in analogous morpholine hydrochloride syntheses .

Q. Which analytical techniques are critical for structural and purity characterization?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm the cyclopropane and morpholine moieties, HPLC with UV detection for purity assessment (>95%), and mass spectrometry (ESI-MS) for molecular weight verification. Polarimetry may be required if stereochemistry is relevant. Cross-validate results with elemental analysis (C, H, N) to ensure stoichiometric consistency .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Given its structural similarity to morpholine derivatives with acute toxicity (H330) and skin irritation (H315) hazards , use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid inhalation of dust. Store at 2–8°C in airtight containers to prevent degradation. Emergency protocols should include immediate decontamination and medical consultation for exposure .

Advanced Research Questions

Q. How can discrepancies in biological activity data be resolved during pharmacological studies?

  • Methodological Answer : Contradictions may arise from differences in cell-line specificity or assay conditions (e.g., pH, solvent choice). Validate activity using orthogonal assays (e.g., receptor-binding vs. functional cellular assays). Control for hydrochloride salt dissociation by adjusting buffer ionic strength. Reference clinical trial frameworks for analogous compounds (e.g., kinase inhibitors) to standardize protocols .

Q. What methodologies assess stability and degradation products under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use LC-MS to identify degradation products (e.g., cyclopropane ring-opening or morpholine oxidation). Compare with forced degradation (heat, light, acidic/alkaline hydrolysis). Store aliquots at -20°C in anhydrous acetonitrile to prevent hydrolysis, as recommended for labile hydrochloride salts .

Q. How can computational modeling predict interactions of this compound with biological targets?

  • Methodological Answer : Perform docking simulations (AutoDock Vina, Schrödinger) using the cyclopropane-morpholine scaffold to target enzymes like kinases or GPCRs. Validate predictions with MD simulations (GROMACS) to assess binding stability. Cross-reference with crystallographic data from PubChem entries of structurally related compounds .

Data Analysis and Optimization

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Methodological Answer : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., molar ratios, solvent polarity). For cyclopropane formation, evaluate catalysts like Rh(II) carboxylates vs. Cu(I) salts. Monitor intermediates via in-line FTIR to minimize side reactions. Yield improvements >15% have been reported using flow chemistry for analogous morpholine derivatives .

Q. How can researchers address low solubility in aqueous buffers during biological assays?

  • Methodological Answer : Pre-solubilize in DMSO (<0.1% v/v) and dilute into assay buffers containing cyclodextrins or PEG-400 . Confirm solubility via dynamic light scattering (DLS). For in vivo studies, use saline-adjusted formulations with pH 4–5 to enhance hydrochloride salt stability .

Safety and Regulatory Compliance

Q. What waste disposal protocols are recommended for this compound?

  • Methodological Answer : Neutralize aqueous waste with 10% NaOH to precipitate the free base, then filter and incinerate. Organic waste (e.g., acetonitrile solutions) should be evaporated under nitrogen and residues treated as hazardous solid waste. Follow OECD Guidelines for ecotoxicology (H412) to prevent aquatic contamination .

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